molecular formula C15H11FO2 B3364296 6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one CAS No. 1134885-95-2

6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one

Cat. No.: B3364296
CAS No.: 1134885-95-2
M. Wt: 242.24 g/mol
InChI Key: UHKUIYUGOYZAFX-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one is a benzopyran derivative characterized by a fluorine atom at the 6-position, a phenyl group at the 4-position, and a ketone group in the pyran ring. Benzopyrans are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and enzyme-inhibitory properties. The fluorine substituent enhances metabolic stability and modulates electronic effects, while the phenyl group contributes to lipophilicity and structural rigidity.

Properties

IUPAC Name

6-fluoro-4-phenyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKUIYUGOYZAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC(=C2)F)OC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxyacetophenone and phenylacetic acid.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the benzopyran ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted benzopyrans

Scientific Research Applications

6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-viral properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

6-Bromo-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one
  • Structure : Bromine replaces fluorine at the 6-position.
  • Molecular Formula : C₁₅H₁₁BrO₂; Molecular Weight : 303.15 .
  • Properties : Higher molecular weight and density (1.484 g/cm³) compared to the fluoro analog. Bromine’s larger atomic radius and polarizability increase steric bulk and alter electronic distribution.
  • Applications : Intermediate for N-substituted amides and Fesoterodine derivatives .
  • Reactivity : Bromine’s lower electronegativity (vs. fluorine) may reduce metabolic stability but enhance reactivity in cross-coupling reactions.
7-Fluoro-2-phenylchroman-4-one (CAS 98769-92-7)
  • Structure : Fluorine at the 7-position instead of 5.
  • Implications : Positional isomerism affects electronic effects; the 7-fluoro derivative may exhibit distinct binding affinities in biological systems due to altered dipole moments .
6-Fluoro-2-phenylchroman-4-one (CAS 394-92-3)
  • Structure : Chroman-4-one core with 6-fluoro and 2-phenyl groups.
  • Comparison : The ketone group at the 4-position (vs. 2-one in the target compound) alters ring conformation and hydrogen-bonding capacity .

Functional Group Variants

6-Fluorochromane-2-carbaldehyde (CAS 409346-73-2)
  • Structure : Carbaldehyde replaces the ketone group.
  • Molecular Formula : C₁₀H₉FO₂; Molecular Weight : 180.18 .
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases), offering synthetic versatility absent in the ketone-containing analog.
6-Fluoro-3,4-dihydro-2H-1-Benzopyran-2-carboxylic Acid/Esters
  • Structure : Carboxylic acid or ester replaces the ketone.
  • Applications : Esters may act as prodrugs, improving bioavailability. The carboxylic acid derivative could enhance water solubility for pharmacological applications .

Hydroxylated and Prenylated Derivatives

3,4-Dihydro-4-phenyl-7-hydroxycoumarin
  • Structure : Hydroxyl group at the 7-position.
Prenylated Flavanones (e.g., Compound 1 from )
  • Structure : Prenyl (3-methyl-2-buten-1-yl) and acetyloxy substituents.
  • Properties : Prenylation increases lipophilicity and membrane permeability. Acetyloxy groups may serve as protective moieties in prodrug design .

Complex Pharmacological Derivatives

Repotrectinib (AUGTYRO™)
  • Structure : Contains a benzopyran core fused with multiple heterocycles and a fluorine atom.
  • Role : Demonstrates the benzopyran scaffold’s utility in kinase inhibitors for ROS1/NTRK-driven cancers. Fluorine enhances binding affinity and pharmacokinetics .

Biological Activity

6-Fluoro-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one is a member of the benzopyran family, characterized by a unique structure that includes a fluorine atom at the 6th position and a phenyl group at the 4th position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory, anti-cancer, and neuroprotective effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Properties : It has shown promise in protecting neuronal cells from damage, potentially benefiting conditions like Alzheimer's disease.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to biological targets, which may increase therapeutic efficacy. The compound's mechanism of action may involve modulation of signaling pathways related to inflammation and oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
6-Fluoro-3,4-dihydro-2H-benzopyran-2-carboxylic acidContains a carboxylic acid group instead of a phenyl groupModerate anti-inflammatory effects
7-Fluoro-4-hydroxybenzopyranFeatures a hydroxyl group instead of a phenyl groupAntioxidant activity

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antioxidant Activity : In vitro assays demonstrated that 6-fluoro-3,4-dihydro-4-phenyl-2H-benzopyran-2-one effectively scavenged free radicals and reduced oxidative stress markers in cultured cells.
  • Anti-inflammatory Study : A recent study showed that this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
  • Neuroprotection in Animal Models : In experiments involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one
Reactant of Route 2
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6-fluoro-3,4-dihydro-4-phenyl-2H-1-Benzopyran-2-one

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